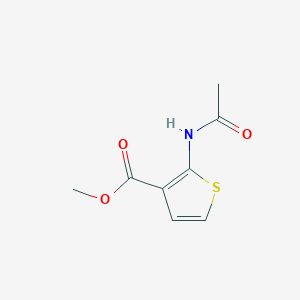

Methyl 2-acetamidothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamidothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7-6(3-4-13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMAXKPXBHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384580 | |

| Record name | Methyl 2-acetamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22288-81-9 | |

| Record name | Methyl 2-(acetylamino)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22288-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-acetamidothiophene-3-carboxylate: A Key Intermediate in Drug Discovery

Executive Summary

Substituted thiophenes are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among these, Methyl 2-acetamidothiophene-3-carboxylate stands out as a critical precursor, particularly in the development of GABAB positive allosteric modulators.[3] This guide provides an in-depth, field-proven methodology for the synthesis of this valuable compound. We will dissect a robust two-step synthetic strategy, beginning with the formation of the core 2-aminothiophene ring via a modified Gewald reaction, followed by a straightforward N-acetylation. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key procedural choices, offering researchers a comprehensive and reliable pathway for obtaining high-purity material.

Strategic Approach: A Two-Step Synthesis

A retrosynthetic analysis of the target molecule logically cleaves the amide bond, identifying Methyl 2-aminothiophene-3-carboxylate as the immediate precursor. This simplifies the challenge into two distinct, high-yielding transformations:

-

Formation of the Thiophene Core: Synthesis of Methyl 2-aminothiophene-3-carboxylate.

-

Functional Group Interconversion: Acetylation of the 2-amino group.

The renowned Gewald reaction, a multicomponent process that efficiently constructs the 2-aminothiophene scaffold, is the method of choice for the first step.[4] However, the standard Gewald protocol, which utilizes a ketone or aldehyde with an α-methylene group, invariably leads to substitution at the C4 and C5 positions of the thiophene ring. As our target is unsubstituted at these positions, a crucial modification is required. We will employ a variation that utilizes 1,4-dithiane-2,5-diol, a stable dimer of 2-mercaptoacetaldehyde, which provides the necessary C4 and C5 atoms without introducing unwanted substituents.[5][6]

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Precursor: Methyl 2-aminothiophene-3-carboxylate

The Gewald Reaction: A Mechanistic Perspective

The Gewald reaction is a powerful one-pot synthesis that proceeds through a cascade of reactions.[7][8] While the precise mechanism involving elemental sulfur can be complex, the generally accepted pathway involves three key stages:[9]

-

Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound (or its equivalent) and the active methylene compound (methyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition (Michael Addition): Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The base facilitates the opening of the S8 ring to form a nucleophilic sulfide species.

-

Cyclization and Tautomerization: Intramolecular attack of the sulfur anion onto the nitrile group initiates ring closure. Subsequent tautomerization yields the aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.[7]

Caption: Generalized mechanism of the Gewald Reaction.

Protocol for Methyl 2-aminothiophene-3-carboxylate

This protocol is adapted from established procedures for the Gewald reaction using 1,4-dithiane-2,5-diol.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Methyl Cyanoacetate | 99.09 | 9.91 g | 100 | 1.0 |

| 1,4-Dithiane-2,5-diol | 152.25 | 7.61 g | 50 | 0.5 (as dimer) |

| Elemental Sulfur | 32.06 | 3.21 g | 100 | 1.0 |

| Morpholine | 87.12 | 8.71 g | 100 | 1.0 |

| Ethanol | 46.07 | 150 mL | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (150 mL), methyl cyanoacetate (9.91 g, 100 mmol), 1,4-dithiane-2,5-diol (7.61 g, 50 mmol), and elemental sulfur (3.21 g, 100 mmol).

-

Initiation: Begin stirring the suspension. Carefully add morpholine (8.71 g, 100 mmol) to the mixture. The addition of the base is crucial as it catalyzes the initial condensation and facilitates the reaction with sulfur.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) to remove residual morpholine and other soluble impurities. The crude product can be further purified by recrystallization from methanol to yield pale yellow crystals.[10]

N-Acetylation to Yield the Final Product

The conversion of the precursor's amino group to an acetamido group is a standard and typically high-yielding N-acetylation reaction. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

Protocol for this compound

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Methyl 2-aminothiophene-3-carboxylate | 157.19 | 15.72 g | 100 | 1.0 |

| Acetic Anhydride | 102.09 | 12.25 g | 120 | 1.2 |

| Pyridine | 79.10 | 50 mL | - | Solvent/Base |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized Methyl 2-aminothiophene-3-carboxylate (15.72 g, 100 mmol) in pyridine (50 mL). Cool the solution in an ice bath.

-

Reagent Addition: While stirring, add acetic anhydride (12.25 g, 120 mmol) dropwise to the cooled solution. A slight excess of the anhydride ensures complete conversion of the starting material. Pyridine acts as both a solvent and a base to neutralize the acetic acid formed during the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting amine is no longer visible.

-

Workup and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid. Stir for 15 minutes to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove pyridine and acetic acid, and then dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to afford the final product as colorless prisms with a melting point of 100 °C.[10]

Overall Synthetic Workflow

The entire process is a streamlined sequence from commercially available starting materials to the final, high-purity target compound. Each stage includes a purification step to ensure the quality of the material proceeding to the next step.

Caption: Complete workflow for the synthesis of the target compound.

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound. By employing a modified Gewald reaction, we circumvent the common issue of unwanted substitution on the thiophene ring, enabling access to the crucial unsubstituted 2-amino precursor. The subsequent N-acetylation is a robust and high-yielding transformation. The protocols provided are designed to be self-validating through clear reaction monitoring and purification steps, ensuring that researchers in drug discovery and development can confidently produce this key building block for their synthetic campaigns.

References

-

Bertini, S., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

- Takeda Chemical Industries, Ltd. (1989). Method for producing 3-methyl-2-thiophenecarboxylic acid. Google Patents.

-

Anonymous. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

-

McKinnon, J. T., et al. (2019). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

-

Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin. Available at: [Link]

- Shell Internationale Research Maatschappij B.V. (1989). Process for preparing thiophene derivatives. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate. PubChem. Available at: [Link]

-

Langer, P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synlett. Available at: [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

McKinnon, J. T., et al. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

- Farbwerke Hoechst AG. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]

-

Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

-

Wang, J., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Csollei, J., et al. (2003). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Available at: [Link]

-

Wróbel, Z. (2015). The Gewald multicomponent reaction. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Stability and Storage of Thiophene Carboxylates

Abstract

Thiophene carboxylates are a pivotal class of heterocyclic compounds, integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their chemical structure, which features an aromatic thiophene ring attached to a carboxylate or ester functional group, imparts unique physicochemical properties. However, this same structure presents distinct stability challenges. The integrity of a thiophene carboxylate sample is contingent upon a nuanced understanding of its degradation pathways and the implementation of rigorous storage and handling protocols. This guide provides an in-depth analysis of the factors governing the stability of thiophene carboxylates, offering field-proven protocols and evidence-based recommendations to ensure their long-term viability for research and development professionals.

The Thiophene Carboxylate Moiety: A Double-Edged Sword

The thiophene ring is an aromatic heterocycle analogous to benzene, where a sulfur atom replaces a carbon-carbon double bond.[2] This endows the ring with high aromaticity and electron-rich character, making it a valuable pharmacophore and a versatile synthetic building block.[3] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself is often used as a bio-isosteric replacement for phenyl groups to improve metabolic stability and binding affinity.[1]

However, the very features that make thiophene carboxylates desirable also render them susceptible to degradation. The electron-rich nature of the thiophene ring and the presence of the electrophilic carbonyl carbon in the carboxylate group create multiple potential sites for chemical reactions that can compromise the molecule's integrity. Understanding these vulnerabilities is the first principle of ensuring sample stability.

Primary Degradation Pathways: A Mechanistic Overview

The degradation of a thiophene carboxylate is not a random process. It follows predictable chemical pathways dictated by the molecule's intrinsic reactivity and its external environment. The principal mechanisms of concern are hydrolysis, oxidation, photodecomposition, and thermal degradation.

Hydrolytic Degradation

The ester linkage in thiophene carboxylates is a primary point of failure. It is susceptible to hydrolysis—a reaction with water that cleaves the ester bond to yield the corresponding thiophene carboxylic acid and an alcohol. This reaction is thermodynamically favorable and can be catalyzed by both acids and bases.[4][5]

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution. A water molecule attacks the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water. The resulting tetrahedral intermediate then collapses, expelling the alcohol (alkoxide) leaving group to form the carboxylic acid.

Oxidative Degradation

The sulfur atom in the thiophene ring is susceptible to oxidation.[2][6] Atmospheric oxygen, peroxides, or other oxidizing agents can react with the thiophene moiety to form thiophene S-oxides and subsequently thiophene S,S-dioxides (sulfones).[2][6][7][8]

-

Mechanism: Oxidation can occur at the sulfur atom, leading to the formation of a thiophene S-oxide intermediate.[2][9] This intermediate is often unstable and can undergo further reactions, such as dimerization or additional oxidation to the more stable sulfone.[2][6] In some cases, oxidation can also occur at the carbon-carbon double bonds of the ring, forming reactive epoxides.[2][9] These oxidative processes disrupt the aromaticity of the thiophene ring, fundamentally altering the molecule's chemical properties and biological activity.

Photodegradation

Many aromatic compounds, including thiophenes, can absorb ultraviolet (UV) or visible light. This absorption of energy can excite the molecule to a higher energy state, making it more reactive and prone to degradation. This is a critical consideration for photosensitizers used in photodynamic therapy (PDT).[10]

-

Mechanism: Upon absorbing a photon, the thiophene carboxylate can be promoted to an excited singlet state, which may then convert to a longer-lived triplet state. This excited molecule can then undergo various reactions, including cycloadditions with oxygen (forming endoperoxides), isomerization, or polymerization. The presence of photosensitizers can accelerate this process by generating reactive oxygen species like singlet oxygen, which readily attacks the thiophene ring.[10]

Thermal Degradation

While the thiophene ring itself is thermally quite stable, the overall stability of a thiophene carboxylate can be limited by its functional groups.[11] At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid moiety can occur. Other thermal decomposition pathways may also become accessible, particularly for complex molecules.[12]

-

Causality: Heat provides the activation energy needed to overcome reaction barriers. For thiophene carboxylic acids, elevated temperatures can facilitate the cleavage of the C-C bond between the ring and the carboxyl group. The stability is highly dependent on the substitution pattern and the physical state of the compound.

Below is a diagram illustrating these primary degradation pathways for a generic ethyl 2-thiophenecarboxylate.

// Main compound TC [label="Ethyl 2-Thiophenecarboxylate\n(Stable Form)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Degradation products TCA [label="Thiophene-2-Carboxylic Acid\n+ Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SO [label="Thiophene-S-Oxide Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Photo [label="Photodegradation Products\n(e.g., Endoperoxides, Polymers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thermal [label="Thermal Degradation Products\n(e.g., Decarboxylated Thiophene)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Degradation pathways TC -> TCA [label=" Hydrolysis\n (+H₂O, H⁺/OH⁻)"]; TC -> SO [label=" Oxidation\n (+[O])"]; TC -> Photo [label=" Photodegradation\n (+hν)"]; TC -> Thermal [label=" Thermal Degradation\n (+Δ)"];

// Style nodes node [width=2.5, height=0.8]; TC [width=3]; }

Caption: Major routes of chemical degradation for a model thiophene carboxylate.Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a multi-faceted strategy is required to ensure the long-term stability of thiophene carboxylates. The following protocols are designed to mitigate the risks of hydrolysis, oxidation, photodecomposition, and thermal degradation.

General Storage Conditions

The optimal storage conditions depend on the specific compound's known stability, but a conservative approach is always recommended. Quantitative data from supplier datasheets and internal stability studies should guide the final protocol.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including hydrolysis and thermal decomposition. Some suppliers confirm stability for at least two years at -20°C.[13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[14][15] |

| Light | Amber vial or opaque container, stored in the dark | Prevents exposure to UV and visible light, mitigating the risk of photodegradation.[14] |

| Container | Tightly sealed glass vial with a secure cap (e.g., Sure/Seal™ system) | Provides a robust physical barrier against atmospheric contaminants. Glass is generally inert.[14][16] |

Handling of Air- and Moisture-Sensitive Compounds

Given their susceptibility to oxidation and hydrolysis, many thiophene carboxylates must be handled as air-sensitive compounds. This requires the use of specialized equipment and techniques.[15][17]

-

Expert Insight: The primary goal is to prevent the material from ever coming into contact with the atmosphere. Every transfer and manipulation must be conducted under a positive pressure of an inert gas.

The workflow below outlines the standard procedure for preparing a stock solution from a solid sample within a glove box.

// Define nodes A [label="1. Transfer solid to glove box antechamber"]; B [label="2. Evacuate and refill antechamber\nwith inert gas (3x cycle)"]; C [label="3. Move solid into main glove box chamber"]; D [label="4. Unseal vial and weigh desired amount\nof solid into a new vial"]; E [label="5. Add anhydrous solvent (purged with inert gas)\nto the new vial"]; F [label="6. Cap the new solution vial tightly"]; G [label="7. Reseal original solid container"]; H [label="8. Remove solution from glove box\nvia antechamber"];

// Define workflow A -> B -> C -> D -> E -> F; D -> G; F -> H;

// Style node [width=2.5, height=0.8]; A, B, C, H [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D, G [fillcolor="#FBBC05", fontcolor="#202124"]; E, F [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Standard operating procedure for preparing solutions of air-sensitive thiophene carboxylates.Stability of Solutions

Solutions are often less stable than the solid material. Once dissolved, the mobility of molecules increases, and interactions with the solvent can accelerate degradation.

-

Solvent Choice: Always use anhydrous, research-grade solvents that have been purged with an inert gas.

-

Aqueous Solutions: Aqueous solutions are particularly problematic due to the high concentration of water available for hydrolysis. It is often recommended not to store aqueous solutions for more than one day.[13] If an aqueous buffer is required, a concentrated stock solution should be prepared in an anhydrous organic solvent (like DMSO) and diluted into the aqueous buffer immediately before use.[13]

-

Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

To establish a re-test period or shelf life for a thiophene carboxylate, its stability must be formally evaluated. This is typically done through forced degradation (stress testing) and long-term stability studies, following principles outlined by the International Council for Harmonisation (ICH).[18][19][20]

Protocol: Forced Degradation Study

A forced degradation study is a self-validating system designed to identify likely degradation products and demonstrate the specificity of the analytical method.[21] The goal is to achieve 5-20% degradation of the active ingredient.[22][23]

Objective: To identify degradation pathways and validate a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

Methodology:

-

Sample Preparation: Prepare several identical samples of the thiophene carboxylate, typically at a concentration of 1 mg/mL in a suitable solvent. Include a control sample stored under ideal conditions (-20°C, dark, inert).

-

Acid Hydrolysis: Add 0.1 M HCl to a sample. Incubate at room temperature or elevate to 40-60°C if no degradation is observed.[23] Monitor at several time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH to a sample. Incubate under the same conditions as acid hydrolysis.

-

Oxidation: Add 3% H₂O₂ to a sample.[23] Keep at room temperature and protected from light. Monitor at several time points.

-

Thermal Stress: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. Ensure a dark control is run in parallel.

-

Analysis: At each time point, neutralize the acid/base samples before analysis. Analyze all samples using a validated HPLC method. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other.

-

Mass Balance: A key aspect of this self-validating system is mass balance. The sum of the parent compound and all degradation products should remain constant throughout the study. A significant loss in mass balance may indicate the formation of non-chromophoric products or precipitation.

Protocol: Long-Term Stability Study (ICH Conditions)

This study provides the real-world data needed to define a compound's re-test period.

Objective: To evaluate the stability of the thiophene carboxylate under recommended storage conditions over an extended period.

Methodology:

-

Storage: Place multiple aliquots of a single, well-characterized batch of the compound in storage under the proposed long-term conditions (e.g., 25°C/60% RH or 5°C).[24]

-

Testing Schedule: For a substance with a proposed re-test period of 12 months or more, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[18][24]

-

Analysis: At each time point, test the sample for appearance, assay (purity), and degradation products using the validated stability-indicating method.

-

Data Evaluation: Analyze the data for trends. Any significant change, such as a drop in purity or the growth of a specific impurity above a defined threshold, must be investigated.

Conclusion

The chemical stability of thiophene carboxylates is a critical parameter that dictates their utility and reliability in research and development. Their susceptibility to hydrolysis, oxidation, photodecomposition, and thermal degradation necessitates a proactive and scientifically grounded approach to their storage and handling. By understanding the underlying degradation mechanisms, researchers can implement effective mitigation strategies. Storing these compounds at low temperatures (-20°C), under an inert atmosphere, and protected from light are the cornerstones of preserving their integrity. Furthermore, the use of rigorous, self-validating analytical protocols to assess stability is non-negotiable for ensuring the quality and reproducibility of experimental outcomes. Adherence to these principles will safeguard valuable materials, ensuring they remain viable for their intended application from the stockroom to the final assay.

References

-

Wikipedia. Thiophene. Available from: [Link]

-

Patel, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

-

Dalvie, D. K., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8030, Thiophene. Available from: [Link]

-

Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

- Google Patents. JPS58159429A - Decomposition method of thiophene.

-

Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry. Available from: [Link]

-

Zaera, F., et al. (1987). Thiophene chemisorption and thermal decomposition on nickel(100) single-crystal surfaces. Langmuir. Available from: [Link]

-

Mella, C., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Available from: [Link]

-

Velev, V. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Pharma. Available from: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available from: [Link]

-

Chemistry LibreTexts. (2021). Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]

-

Wang, W., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Science of The Total Environment. Available from: [Link]

-

Kuo, K. T., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available from: [Link]

-

Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available from: [Link]

-

Mella, C., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available from: [Link]

-

ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. Available from: [Link]

-

Pharma Guideline. (2011). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

OI Analytical. (2012). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Available from: [Link]

-

EMA. (2003). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]

-

Manousi, N., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations. Available from: [Link]

-

SGS. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Available from: [Link]

-

Weller, A. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]

-

Pearson. (2024). Hydrolysis of Thioesters Explained. Available from: [Link]

-

Locuson, C. W., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition. Available from: [Link]

-

Gothlich, A., et al. (2001). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]

-

Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology. Available from: [Link]

- Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

Furstner, A. (2009). The chemistry of thiophene S-oxides and related compounds. ARKIVOC. Available from: [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]

-

ResearchGate. (2017). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available from: [Link]

-

Wang, W., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Science of the Total Environment. Available from: [Link]

-

AMS Bio. (2024). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

FDA. (2024). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available from: [Link]

-

Professional Talks. (2022). Stability Study ICH Guidelines Q1A, Q1B & Q1C. YouTube. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. ossila.com [ossila.com]

- 15. chemistryviews.org [chemistryviews.org]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 20. fda.gov [fda.gov]

- 21. sgs.com [sgs.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Application Notes and Protocols for the Pharmacological Evaluation of Methyl 2-(Acylamino)thiophene-3-carboxylates

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Among these, methyl 2-(acylamino)thiophene-3-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant therapeutic potential in various domains. Notably, specific derivatives have been identified as positive allosteric modulators of the GABA-B receptor, highlighting their potential in treating neurological disorders.[5][6][7]

This comprehensive guide provides a detailed framework for the pharmacological evaluation of methyl 2-(acylamino)thiophene-3-carboxylates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. By adhering to the principles of scientific integrity, these protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

I. Anticancer Activity Evaluation

The anticancer potential of thiophene derivatives is a significant area of investigation.[8][9] The following protocols outline a systematic approach to evaluating the cytotoxic and apoptotic effects of methyl 2-(acylamino)thiophene-3-carboxylates on cancer cell lines.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[10][11][12] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay [10][11][12][13][14]

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media.[15]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14][15]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound.

-

Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a negative control (media only).

-

Incubate the plate for 24, 48, or 72 hours.[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the media from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12][13]

-

Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][12]

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |

| Thiophene Derivative 5a | MCF7 | 48 | 7.87 ± 2.54 | [4] |

| Thiophene Derivative 5b | MCF7 | 48 | 4.05 ± 0.96 | [4] |

| Thiophene Derivative 9a | HCT116 | 48 | 17.14 ± 0.66 | [4] |

| 2-Iodobenzamide (BZ02) | A549 | Not Specified | 6.10 | [16] |

| F8 | CCRF-CEM | 48 | 0.856 ± 0.356 | [6] |

B. Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[17] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[18] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain late apoptotic and necrotic cells, which have lost membrane integrity.[18]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay [6][18][19]

-

Cell Treatment and Harvesting:

-

Staining:

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

The cell population will be separated into four quadrants:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

II. Antimicrobial Activity Evaluation

Thiophene derivatives are known to possess significant antimicrobial activity.[3][17] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing the antimicrobial potency of a compound.[20][21]

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay [17][20][21][22]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth.

-

Add 50 µL of the standardized inoculum to each well.[20]

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 37°C for 16-24 hours.[20]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

-

Alternatively, the optical density at 600 nm can be measured using a microplate reader.

-

Data Presentation: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microorganism | MIC (µM/mL) | Reference |

| Compound S₁ | S. aureus | 0.81 | [7] |

| Compound S₁ | B. subtilis | 0.81 | [7] |

| Compound S₁ | E. coli | 0.81 | [7] |

| Compound S₁ | S. typhi | 0.81 | [7] |

| Compound S₄ | A. niger | 0.91 | [7] |

| Compound S₄ | C. albicans | 0.91 | [7] |

III. Antioxidant Activity Evaluation

Thiophene derivatives have demonstrated notable antioxidant properties.[17] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method to determine the antioxidant capacity of compounds.[1][23][24][25] This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which results in a decrease in absorbance.[24]

Experimental Workflow: ABTS Assay

Caption: Workflow for assessing antioxidant activity using the ABTS assay.

Detailed Protocol: ABTS Radical Scavenging Assay [1][23][24][25]

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[25]

-

On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[25]

-

-

Assay Procedure:

-

Prepare different concentrations of the test compound in a suitable solvent.

-

Add a small volume (e.g., 5 µL) of the test compound solution to a well of a 96-well plate.

-

Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution to each well.

-

Mix and incubate for a specific time (e.g., 5-6 minutes) at room temperature.[1]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 734 nm.[24]

-

Calculate the percentage of ABTS•+ scavenging activity using the formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the ABTS radicals.

-

Data Presentation: Antioxidant Activity of Thiophene Derivatives

| Compound | IC₅₀ (µg/mL) | Reference |

| Compound S₄ | 48.45 | [17] |

| Compound S₆ | 45.33 | [17] |

| Ascorbic Acid (Standard) | Not specified, used as a reference | [17] |

IV. GABA-B Receptor Positive Allosteric Modulator (PAM) Evaluation

Certain methyl 2-(acylamino)thiophene-3-carboxylates act as positive allosteric modulators (PAMs) of the GABA-B receptor.[5][6][7] PAMs do not bind to the same site as the endogenous ligand (GABA) but enhance the receptor's response to the agonist.[26] The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to the receptor, providing a direct measure of receptor activation.[2]

Signaling Pathway: GABA-B Receptor Activation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures: protocol for the TOTEMS phase II trial targeting cognitive impairment associated with schizophrenia [frontiersin.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. researchhub.com [researchhub.com]

- 14. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.plos.org [journals.plos.org]

- 20. protocols.io [protocols.io]

- 21. youtube.com [youtube.com]

- 22. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 23. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Evaluation of Substituted Thiophenes as Antimicrobial and Antifungal Agents

Introduction: The Versatile Thiophene Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, has emerged as a privileged scaffold in the design of new drugs.[3][4] The utility of the thiophene core is demonstrated by its presence in a range of clinically approved drugs with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][5]

The antimicrobial potential of substituted thiophenes is a subject of intense research.[4] The thiophene nucleus can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4] This structural versatility enables the exploration of vast chemical space to optimize antimicrobial potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the methodologies and protocols for the synthesis, in vitro and in vivo evaluation of substituted thiophenes as potential antimicrobial and antifungal agents. It is intended for researchers, scientists, and drug development professionals engaged in the quest for new anti-infective therapies. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Structure-Activity Relationships (SAR): Key to Potency

The antimicrobial and antifungal activity of substituted thiophenes is intrinsically linked to the nature and position of the substituents on the thiophene ring. Several studies have elucidated key structure-activity relationships:

-

Amide, Piperidinyl, and Carbonyl Groups: The presence of these functional groups has been shown to be crucial for the interaction of thiophene derivatives with bacterial outer membrane proteins (OMPs), contributing significantly to their antimicrobial activity.[6][7]

-

Halogenation: The introduction of halogens, such as chlorine and bromine, on a benzo[b]thiophene scaffold can enhance antimicrobial activity, particularly against Gram-positive bacteria and fungi like Candida albicans.[1]

-

Hydroxyl and Alcohol Groups: The presence of a hydroxyl or alcohol substituent can also positively influence the antimicrobial and antifungal properties of thiophene derivatives.[1][8]

-

2-Aminothiophene Derivatives: This class of substituted thiophenes has demonstrated significant antifungal activity, particularly against fluconazole-resistant Candida species.[9][10]

These SAR insights are critical for the rational design of new thiophene-based antimicrobial candidates with improved efficacy.

Synthesis of Substituted Thiophenes

A variety of synthetic routes are available for the preparation of substituted thiophenes. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Protocol 2.1: Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This protocol provides a general procedure.

Materials:

-

An appropriate ketone or aldehyde

-

An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

A base (e.g., morpholine, triethylamine)

-

An appropriate solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

To a solution of the ketone/aldehyde (1.0 eq) and the activated nitrile (1.0 eq) in the chosen solvent, add the base (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add elemental sulfur (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.[11]

Causality: The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The subsequent addition of sulfur leads to the formation of a sulfur-adduct which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

In Vitro Evaluation of Antimicrobial and Antifungal Activity

A critical step in the evaluation of new antimicrobial agents is the determination of their in vitro activity against a panel of relevant microbial and fungal pathogens.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][12]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to the appropriate concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Negative controls (medium with DMSO, medium with inoculum, medium only)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 0.5 µg/mL).[1]

-

Add the standardized microbial inoculum to each well containing the test compound dilutions.

-

Include appropriate controls: a positive control with a known antibiotic, a solvent control (medium with the same concentration of DMSO as the highest test compound concentration), a growth control (medium with inoculum only), and a sterility control (medium only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the test compound that shows no visible growth.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Thiophene A | 16 | 32 | 8 |

| Thiophene B | >512 | >512 | 128 |

| Ampicillin | 0.5 | 8 | NA |

| Fluconazole | NA | NA | 1 |

NA: Not Applicable

Causality: This method provides a quantitative measure of the antimicrobial activity by directly assessing the concentration-dependent inhibition of microbial growth. The inclusion of controls is crucial for validating the results and ensuring that any observed inhibition is due to the test compound and not other factors.

Protocol 3.2: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[13]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Standardized microbial inoculum

-

Test compound solution

-

Positive control antibiotic disks

Procedure:

-

Prepare a lawn of the microbial inoculum on the surface of an MHA plate using a sterile cotton swab.

-

Impregnate sterile paper disks with a known concentration of the test compound solution and allow the solvent to evaporate.

-

Place the impregnated disks, along with a positive control antibiotic disk and a blank disk (with solvent only), onto the surface of the inoculated MHA plate.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

Causality: The antimicrobial compound diffuses from the disk into the agar, creating a concentration gradient. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Elucidation of the Mechanism of Action

Understanding how a novel antimicrobial agent kills or inhibits the growth of a pathogen is crucial for its development as a therapeutic.

Protocol 4.1: Membrane Permeability Assay using Propidium Iodide

This assay assesses the ability of a compound to disrupt the integrity of the microbial cell membrane. Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised membranes.

Materials:

-

Microbial cell suspension

-

Test compound

-

Propidium iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Wash and resuspend the microbial cells in PBS to a defined optical density.

-

Treat the cell suspension with the test compound at its MIC and multiples of the MIC for a specified time. Include an untreated control.

-

Add PI to each sample and incubate in the dark.

-

Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope.

Causality: An increase in PI fluorescence indicates that the compound has permeabilized the cell membrane, allowing the dye to enter and bind to intracellular nucleic acids. This suggests that membrane disruption is a potential mechanism of action.[6]

Conceptual Workflow: Investigating Fungal Apoptosis

Some antifungal agents can induce programmed cell death, or apoptosis, in fungal cells. This can be investigated by observing characteristic morphological changes.

Workflow:

-

Treatment: Treat fungal cells (e.g., Candida albicans) with the thiophene derivative at its MIC.

-

Staining: Use a DNA-specific fluorescent stain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the nucleus.

-

Microscopy: Observe the cells using fluorescence microscopy.

-

Analysis: Look for signs of apoptosis, such as chromatin condensation and nuclear fragmentation.[14]

Visualization of the Proposed Antifungal Mechanism of a Thiophene Derivative

Caption: Proposed mechanisms of antifungal action for substituted thiophenes.

In Vivo Efficacy Assessment

Evaluating the efficacy of a promising antimicrobial compound in a relevant animal model is a critical step in preclinical development.

Protocol 5.1: Murine Model of Systemic Infection

This protocol provides a general framework for assessing the in vivo efficacy of a substituted thiophene in a mouse model of systemic infection.

Materials:

-

Specific pathogen-free mice

-

Infecting microorganism (e.g., a clinically relevant bacterial or fungal strain)

-

Test compound formulated for in vivo administration (e.g., in a suitable vehicle)

-

Positive control antibiotic

-

Vehicle control

Procedure:

-

Acclimatize the mice to the laboratory conditions.

-

Induce a systemic infection by intraperitoneal or intravenous injection of a lethal or sublethal dose of the microorganism.

-

At a predetermined time post-infection, administer the test compound, positive control, or vehicle control to different groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor the mice for signs of morbidity and mortality over a defined period.

-

At the end of the study, or at predetermined time points, euthanize the mice and collect relevant organs (e.g., kidneys, spleen, liver) for the determination of microbial burden (CFU/gram of tissue).

Causality: This model allows for the assessment of the compound's ability to reduce microbial load and improve survival in a living host, providing a more clinically relevant measure of its potential therapeutic efficacy.

Data Presentation:

| Treatment Group | Survival Rate (%) | Mean Bacterial Load in Kidneys (log10 CFU/g) |

| Vehicle Control | 0 | 7.5 ± 0.5 |

| Thiophene C (10 mg/kg) | 60 | 4.2 ± 0.8 |

| Thiophene C (20 mg/kg) | 80 | 3.1 ± 0.6 |

| Vancomycin (10 mg/kg) | 100 | <2.0 |

Conclusion

Substituted thiophenes represent a promising class of compounds in the search for novel antimicrobial and antifungal agents. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of these compounds, from their synthesis to their in vivo efficacy. A thorough understanding of their structure-activity relationships and mechanisms of action will be instrumental in the development of new thiophene-based drugs to combat the growing threat of antimicrobial resistance.

Experimental Workflow for Thiophene Derivative Evaluation

Caption: A comprehensive workflow for the evaluation of substituted thiophenes.

References

-

Canturri, A. M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology. [Link]

-

Dissanayake, D. M. S. C., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. [Link]

-

de Araújo Neto, V. M., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Brazilian Journal of Microbiology. [Link]

-

Canturri, A. M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

-

Mishra, R., et al. (2016). Antimicrobial potential of synthetic thiophenes. ResearchGate. [Link]

-

Khan, S. J., et al. (2025). Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. [Link]

-

de Araújo Neto, V. M., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed. [Link]

-

Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]

-

Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]

-

Karcı, F., & Karcı, F. (2017). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Al-Mugren, S. F. (2022). Synthesis and Structure Activity Relationship of Teixobactin Analogues. The University of Liverpool Repository. [Link]

-

Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology. [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

-

Kumar, D., et al. (2014). Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives. Journal of Advances in Drug Research. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]

-

Antifungal Drugs: Mechanisms of Action. (n.d.). EBSCO. Retrieved from [Link]

-

de Araújo Neto, V. M., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP OF TEIXOBACTIN ANALOGUES - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. soeagra.com [soeagra.com]

- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Thiophene Carboxylates

Welcome to the technical support center for the purification of thiophene carboxylates via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification processes and troubleshoot common issues. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Art and Science of Crystallizing Thiophene Carboxylates

Thiophene carboxylates are a critical class of heterocyclic compounds widely used as building blocks in medicinal chemistry and materials science.[1][2] Achieving high purity of these compounds is paramount for ensuring reproducible downstream applications and meeting stringent quality standards. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] While the principle is straightforward, the practical application can present several challenges, especially with compounds like thiophene carboxylates which can exhibit unique solubility profiles.

This guide provides a structured approach to troubleshooting common problems and answers frequently asked questions, ensuring you can confidently and efficiently purify your thiophene carboxylate derivatives.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the recrystallization of thiophene carboxylates in a question-and-answer format.

Problem 1: My thiophene carboxylate is "oiling out" instead of forming crystals.

Question: I've dissolved my crude thiophene carboxylate in a hot solvent, but upon cooling, it separates as an oily liquid rather than forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute comes out of solution as a liquid phase instead of a solid crystalline lattice.[4] This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to separation from the solution as a supersaturated liquid.[5][6] Impurities can also lower the melting point of your compound, making it more prone to oiling out.[5][7]

Causality and Solutions:

-

High Solute Concentration: The most common cause is that the solution is too concentrated. The dissolved compound becomes supersaturated to a point where it phase-separates into a liquid before it has a chance to nucleate and grow into crystals.

-

Solution: Re-heat the solution until the oil redissolves and add more of the hot solvent to decrease the concentration.[5] Then, allow it to cool more slowly.

-

-

Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

-

Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[8]

-

-

Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your thiophene carboxylate, even at lower temperatures.

-

Solution: Consider using a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid.[9][10] Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

-

-

Low Melting Point Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more likely to oil out.[5]

-

Solution: If possible, try to remove some impurities beforehand using a different technique like a quick filtration through a plug of silica gel.

-

Problem 2: No crystals are forming, even after the solution has cooled completely.

Question: My thiophene carboxylate dissolved perfectly in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What should I do?

Answer:

The absence of crystal formation upon cooling usually indicates one of two things: either the solution is not supersaturated (too much solvent was used), or there is a kinetic barrier to nucleation.

Causality and Solutions:

-

Excess Solvent: You may have used too much solvent, and the solution is not yet saturated at the lower temperature.

-

Solution: Gently heat the solution to evaporate some of the solvent.[5] Once you observe the formation of some solid or turbidity, add a small amount of fresh solvent to redissolve it and then allow it to cool again.

-

-

Lack of Nucleation Sites: Crystal formation requires an initial nucleation event. Sometimes, a supersaturated solution can be stable if there are no sites for crystals to begin growing.

-

Solution 1: Seeding. Introduce a "seed crystal" of the pure compound into the cooled solution.[3][11][12][13] This provides a template for further crystal growth.

-

Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[8] The microscopic imperfections on the glass can act as nucleation sites.

-

Problem 3: The crystals formed very rapidly and appear as a fine powder.

Question: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of the solution. Is this a problem?

Answer:

Rapid crystallization, often called "crashing out," is generally undesirable because impurities can become trapped within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[5] The goal is slow, controlled crystal growth, which allows for the selective incorporation of only the desired molecules into the crystal lattice.

Causality and Solutions:

-

Solution is Too Concentrated: The solution is likely too supersaturated, leading to rapid and uncontrolled precipitation rather than crystallization.

-

Solution: Reheat the solution to redissolve the powder, add a small amount of additional hot solvent, and then allow it to cool more slowly.[5]

-

-

Large Temperature Gradient: A sudden and drastic drop in temperature can induce rapid precipitation.

-

Solution: Ensure a gradual cooling process. Let the flask cool to room temperature on the bench before transferring it to a colder environment like an ice bath. Insulating the flask can also help slow the cooling rate.[5]

-

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my thiophene carboxylate?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] For thiophene carboxylates, which are aromatic esters, a good starting point is to consider the "like dissolves like" principle.

-

Initial Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Common choices include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (hexanes, toluene).[14][15] Water can also be effective for more polar derivatives.[14]

-

Mixed Solvents: If a single solvent is not ideal, a mixed-solvent system can be very effective.[9][10] A common pairing is a solvent in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).[9]

Q2: How can I assess the purity of my recrystallized thiophene carboxylate?

A2: Several analytical techniques can be used to determine the purity of your final product:

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point.

-

Thin-Layer Chromatography (TLC): Compare the TLC of your recrystallized product with the crude material. A pure compound should ideally show a single spot.

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.

Q3: Can I scale up my recrystallization procedure?

A3: Yes, but with some important considerations:

-

Heating and Cooling: Larger volumes of solvent will heat and cool more slowly. This can be advantageous for crystal growth but requires patience. Ensure even heating to avoid bumping.

-